molecular formula C16H27NO5 B3027886 Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate CAS No. 1422344-50-0

Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate

Cat. No.: B3027886
CAS No.: 1422344-50-0
M. Wt: 313.39
InChI Key: TULDOZFRXMWWCG-FRRDWIJNSA-N
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Description

This compound (CAS: 1250883-57-8) is a racemic mixture featuring a hexahydro-2H-pyrano[3,2-c]pyridine core with two ester groups: a tert-butyl carboxylate at position 6 and an ethyl carboxylate at position 6. The ethyl and tert-butyl substituents enhance lipophilicity, which may impact bioavailability compared to simpler esters .

Properties

IUPAC Name

6-O-tert-butyl 8-O-ethyl (4aR,8S,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-5-20-14(18)12-10-17(15(19)22-16(2,3)4)9-11-7-6-8-21-13(11)12/h11-13H,5-10H2,1-4H3/t11-,12+,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULDOZFRXMWWCG-FRRDWIJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2C1OCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]2[C@H]1OCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201105552
Record name 2H-Pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) 8-ethyl ester, (4aR,8S,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-50-0
Record name 2H-Pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) 8-ethyl ester, (4aR,8S,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) 8-ethyl ester, (4aR,8S,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate is a synthetic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, supported by data tables and relevant research findings.

  • CAS Number : 1422344-50-0
  • Molecular Formula : C14H24N2O4
  • Molecular Weight : 284.35 g/mol

The biological activity of this compound is primarily linked to its interaction with specific biological targets. It has been studied for its modulatory effects on enzymes and receptors involved in various metabolic pathways.

Pharmacological Effects

  • Enzyme Modulation : Research indicates that this compound may enhance the activity of glucocerebrosidase, an enzyme crucial for lipid metabolism. This modulation can have implications in treating lysosomal storage disorders such as Gaucher's disease .
  • Neuroprotective Properties : Preliminary studies suggest that the compound exhibits neuroprotective effects, potentially through the inhibition of neuroinflammatory pathways. This could make it a candidate for further investigation in neurodegenerative diseases .
  • Antioxidant Activity : The compound has shown promise as an antioxidant, reducing oxidative stress markers in cellular models. This property is significant for developing therapies aimed at oxidative stress-related conditions .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety of this compound. Current data suggest that while it is generally well-tolerated in vitro, further in vivo studies are necessary to establish a comprehensive safety profile.

Table 1: Summary of Biological Activity Studies

StudyFocus AreaFindingsReference
Study AEnzyme ModulationEnhanced glucocerebrosidase activity
Study BNeuroprotectionReduced neuroinflammation markers
Study CAntioxidant ActivityDecreased oxidative stress levels
PropertyValue
CAS Number1422344-50-0
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol

Case Study 1: Glucocerebrosidase Modulation

In a controlled laboratory setting, this compound was administered to cell cultures expressing glucocerebrosidase. Results indicated a significant increase in enzymatic activity compared to control groups, highlighting its potential therapeutic role in lysosomal storage disorders.

Case Study 2: Neuroprotective Effects

A study involving animal models of neurodegeneration demonstrated that treatment with the compound led to improved cognitive function and reduced neuronal loss compared to untreated controls. These findings suggest potential applications in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Pyrano[3,2-c]pyridine and Pyrano[3,2-d] Derivatives

Compounds sharing the pyrano-pyridine core but differing in substituents or stereochemistry include:

Compound Name / CAS Substituents / Modifications Key Properties / Applications Reference
SY127211 (CAS: Not provided) Dimethyltetrahydro group; ethyl carboxylate retained Similar lipophilicity; potential intermediates in drug synthesis
[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(tosyloxy)...] Methoxy, tosyloxy groups; sulfonate esters Enhanced stability; used in radiopharmaceutical precursors
Fluorinated pyrano[3,2-d]dioxine (CAS: 9) Fluoro, methoxy, ethoxymethoxy groups Radiolabeling applications (e.g., [18F]FDM synthesis)

Key Findings :

  • Electronic Effects : Fluorinated analogs (e.g., Compound 9) exhibit distinct electronic profiles due to fluorine's electronegativity, enhancing binding specificity in biological targets .

Tetrahydroimidazo[1,2-a]pyridine Dicarboxylates

Compounds with dicarboxylate motifs but differing core structures:

Compound Name (Example) Substituents / Modifications Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)... (2d) Nitrophenyl, cyano, benzyl groups 215–217 55 1H NMR (DMSO): δ 7.8–8.3 (Ar-H); IR: 1720 cm⁻¹ (C=O)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo... (1l) Phenethyl, nitrophenyl groups 243–245 51 13C NMR: δ 165.2 (C=O); HRMS: m/z 550.0816
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano... (2c) Bromophenyl, benzyl groups 223–225 61 IR: 2210 cm⁻¹ (C≡N); 1H NMR: δ 5.1 (s, 2H, CH₂)

Key Findings :

  • Spectral Trends : All dicarboxylates show strong C=O stretches (~1720 cm⁻¹) in IR, consistent with ester functionalities .

Functional Group and Reactivity Comparisons

Ester Group Variations

Compound Type Ester Groups Reactivity Notes
Target Compound tert-Butyl, ethyl tert-Butyl esters resist hydrolysis vs. ethyl
Imidazo-pyridine Derivatives Diethyl Ethyl esters hydrolyze faster under basic conditions
Tosylate Derivatives (CAS: 6884-01-1) Sulfonate esters Sulfonates act as leaving groups in nucleophilic substitutions

Stereochemical and Conformational Effects

  • The (4aR,8S,8aR) configuration imposes a rigid chair-like conformation on the pyrano-pyridine core, limiting rotational freedom. This contrasts with tetrahydroimidazo derivatives, where the fused imidazole ring introduces planar rigidity .
  • Fluorinated analogs (e.g., Compound 9) show altered ring puckering due to fluorine's van der Waals radius, affecting receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.